2-Methyl-3-butenenitrile
Overview
Description
2-Methyl-3-butenenitrile is an unsaturated, unconjugated mononitrile with the molecular formula C5H7N. It is a clear yellow liquid with a boiling point of approximately 125°C and a molecular weight of 81.12 g/mol . This compound is used in various industrial applications, including as a dye intermediate, rubber accelerator, and in the synthesis of flavor and fragrance compounds .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-butenenitrile (2M3BN) is the butadiene molecule . The compound interacts with butadiene in the presence of a catalyst, typically a nickel compound .
Mode of Action
2M3BN undergoes a nickel-catalyzed addition with Hydrocyanic acid (HCN) to butadiene . This reaction involves two pathways: the cyano (CN) migration pathway for the formation of 3-pentenenitrile (3PN), and the methylallyl rotation pathway for the formation of 2M3BN . The key intermediates and the rate-determining steps in these pathways have been illustrated . The methylallyl rearrangement is the rate-determining step in the formation of 3PN, while the reductive elimination governs the reaction to 2M3BN, which is subsequently isomerized to 3PN .
Biochemical Pathways
The biochemical pathway primarily affected by 2M3BN is the hydrocyanation of alkenes , which is one of the most important applications of homogeneous catalysis in industry . The compound plays a crucial role in the DuPont process, an industrial process for the manufacture of adiponitrile (ADN) .
Pharmacokinetics
Its specific gravity is 0.80 at 25°C , and it has a boiling range of 121–145°C .
Result of Action
The result of 2M3BN’s action is the formation of a mixture of the branched 2M3BN and the linear 3PN . The ratio of these two compounds can be controlled by the choice of catalyst and ligand . For instance, using mono-dentate phosphites leads to a 30:70 ratio of 2M3BN to 3PN, while a 97% selectivity to 3PN is obtained using a 1,4-bis(diphenyphosphino)butane (dppb) ligand and Ni (COD) 2 (1,5-Cyclooctadiene) as catalysts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2M3BN. For instance, the compound is stable under normal temperature and pressure . It is highly flammable and can react violently with strong oxidizing acids . It may also polymerize in the presence of metals and some metal compounds . Therefore, careful handling and storage are necessary to ensure safety and maintain the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
2-Methyl-3-butenenitrile is involved in several biochemical reactions. It is an unsaturated, unconjugated mononitrile . It is used in proteomics research
Molecular Mechanism
It is known to be involved in the isomerization of this compound to 3-pentenenitrile . This process involves the cyano (CN) migration and the methylallyl rotation . The key intermediates and the rate-determining steps in the pathways have been illustrated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-butenenitrile can be synthesized through the hydrocyanation of butadiene. This process involves the addition of hydrocyanic acid to butadiene, resulting in a mixture of this compound and 3-pentenenitrile . The reaction is typically catalyzed by nickel complexes, such as nickel(0) and phosphine complexes .
Industrial Production Methods: In industrial settings, the hydrocyanation process is optimized to achieve high selectivity and yield. The reaction conditions include the use of specific ligands and co-catalysts to promote the formation of the desired product. For example, the use of 1,4-bis(diphenylphosphino)butane as a ligand and nickel(0) as a catalyst can achieve a high selectivity for 3-pentenenitrile, which can then be isomerized to this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-butenenitrile undergoes various chemical reactions, including isomerization, hydrocyanation, and polymerization.
Common Reagents and Conditions:
Isomerization: This reaction can be catalyzed by nickel complexes, resulting in the formation of linear pentenenitriles.
Hydrocyanation: The addition of hydrocyanic acid to butadiene produces this compound and 3-pentenenitrile.
Polymerization: Nitriles, including this compound, can polymerize in the presence of metals and some metal compounds.
Major Products:
Isomerization: Produces 3-pentenenitrile.
Hydrocyanation: Produces a mixture of this compound and 3-pentenenitrile.
Scientific Research Applications
2-Methyl-3-butenenitrile has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of dyes, rubber accelerators, and flavor and fragrance compounds.
Comparison with Similar Compounds
3-Pentenenitrile: A linear isomer of 2-methyl-3-butenenitrile, produced through isomerization reactions.
2-Methyl-2-butenenitrile: Another isomer, formed through different reaction pathways.
Uniqueness: this compound is unique due to its specific molecular structure and reactivity. It serves as a versatile intermediate in various chemical reactions and industrial processes, making it valuable in multiple applications .
Properties
IUPAC Name |
2-methylbut-3-enenitrile | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-3-5(2)4-6/h3,5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXCOMEMKANRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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DSSTOX Substance ID |
DTXSID5025578 | |
Record name | 2-Methyl-3-butenenitrile | |
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Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-3-butenenitrile is a clear yellow liquid. (NTP, 1992), Liquid | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Record name | 3-Butenenitrile, 2-methyl- | |
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Flash Point |
less than 71 °F (NTP, 1992) | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Density |
0.813 at 69.1 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Vapor Pressure |
29.5 mmHg at 72 °F ; 59.7 mmHg at 103.1 °F; 180.2 mmHg at 155.3 °F (NTP, 1992) | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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CAS No. |
16529-56-9 | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Record name | 2-Methyl-3-butenenitrile | |
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Record name | 3-Butenenitrile, 2-methyl- | |
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Record name | 2-Methyl-3-butenenitrile | |
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Record name | 2-methyl-3-butenenitrile | |
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Record name | 2-METHYL-3-BUTENENITRILE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of catalysts are effective for 2M3BN isomerization?
A1: Nickel(0) complexes, particularly those with phosphorus-containing ligands like diphosphines, diphosphonites, and phosphites, are highly active catalysts for 2M3BN isomerization [, , , , , , ].
Q2: How do ligand properties influence the activity and selectivity of nickel catalysts in 2M3BN isomerization?
A2: Steric bulk and electronic properties of the ligands significantly impact catalyst performance. Bulky ligands favor C-CN bond activation and linear 3PN formation []. Electron-donating substituents on the ligands have been shown to increase the turnover rate of 2M3BN isomerization [].
Q3: What is the role of Lewis acids in nickel-catalyzed 2M3BN isomerization?
A3: While not always essential, Lewis acids like ZnCl2 can promote isomerization and influence regioselectivity in certain nickel-catalyzed systems. They can interact with the nitrile group of the substrate or the catalyst, affecting reaction intermediates and pathways [, , , ].
Q4: Are there alternative catalysts for 2M3BN isomerization besides nickel complexes?
A4: Research exploring cobalt complexes in ionic liquids as potential catalysts for 2M3BN isomerization is underway, although their effectiveness remains under investigation [].
Q5: What are the proposed mechanisms for nickel-catalyzed 2M3BN isomerization?
A5: Two main pathways have been proposed: (a) C-CN activation: This pathway involves oxidative addition of the C-CN bond to the nickel center, forming a nickel-allyl cyanide complex. Subsequent reductive elimination yields 3PN [, ]. (b) C-H activation: This pathway proceeds through a nickel-hydride intermediate, which undergoes migratory insertion into the alkene followed by β-hydride elimination to form the isomerized product [, , ].
Q6: What experimental techniques have provided insights into the mechanism of 2M3BN isomerization?
A6:
* Deuterium labeling studies have helped elucidate reaction pathways and differentiate between C-CN and C-H activation mechanisms [, , ]. * In situ spectroscopic techniques, such as FTIR-ATR and NMR, allow real-time monitoring of reaction intermediates and provide kinetic data, shedding light on the reaction mechanism [, , , ].
Q7: How has computational chemistry contributed to understanding 2M3BN isomerization?
A7: Density Functional Theory (DFT) calculations have been instrumental in: * Mechanistic studies: DFT calculations help model reaction pathways, identify transition states, and determine activation energies for both C-CN and C-H activation mechanisms [, , ]. * Catalyst design: DFT calculations enable the prediction of catalyst performance based on ligand structure, allowing for the rational design of more efficient catalysts [, ]. * Solvent effects: DFT can model the influence of solvent polarity on reaction intermediates and transition states, providing insights into solvent effects on regioselectivity [].
Q8: What are the stability considerations for 2M3BN?
A8: 2M3BN can undergo isomerization and potentially other side reactions under certain conditions, particularly in the presence of catalysts. Careful control of reaction conditions, including temperature, solvent, and catalyst choice, is crucial for achieving high selectivity and yield [, , , ].
Q9: What are the challenges associated with separating 2M3BN from 3PN in the adiponitrile process?
A9: The similar boiling points of 2M3BN and 3PN make their separation by conventional distillation challenging. Efficient separation techniques are crucial for isolating the desired product and minimizing purification costs [, , , ].
Q10: Are there environmental concerns associated with 2M3BN and its production?
A10: While not extensively studied, the potential environmental impact of 2M3BN and byproducts generated during its production and use should be considered. Research on ecotoxicological effects and sustainable waste management strategies is important for ensuring responsible production and use [, ].
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